Pheneturide

Catalog No.
S539399
CAS No.
90-49-3
M.F
C11H14N2O2
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pheneturide

CAS Number

90-49-3

Product Name

Pheneturide

IUPAC Name

N-carbamoyl-2-phenylbutanamide

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)

InChI Key

AJOQSQHYDOFIOX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(2-phenylbutyryl)urea, Benuride, ethyl phenacemide, ethylphenacemide, ethylphenacemide, (+-)-isomer, ethylphenylacetylurea, pheneturide, phenylethylacetylurea

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)N

The exact mass of the compound Pheneturide is 206.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. It belongs to the ontological category of amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Understanding mechanisms of absence seizures

    Absence seizures are a specific type of generalized epilepsy characterized by brief lapses in consciousness. Researchers have used pheneturide to investigate the mechanisms underlying these seizures. Studies have shown that pheneturide works by enhancing the action of a brain chemical called gamma-aminobutyric acid (GABA), which has inhibitory effects on nerve cells. By understanding how pheneturide affects GABA activity, researchers can gain insights into the causes of absence seizures and develop more targeted therapies.

  • Animal models of epilepsy

    Pheneturide has been used in animal models of epilepsy to induce seizures and study potential new antiepileptic drugs. Researchers can administer pheneturide to animals and then test the effectiveness of new drugs in preventing or reducing seizure activity []. This type of research helps to identify promising drug candidates for further clinical trials in humans.

  • Studying other neurological conditions

    Beyond epilepsy, some researchers are investigating the potential role of pheneturide in other neurological conditions. For example, studies have explored the use of pheneturide in treating tremors associated with Parkinson's disease []. However, more research is needed to determine the effectiveness and safety of pheneturide for these other applications.

Pheneturide, also known as phenylethylacetylurea or ethylphenacemide, is a compound classified as an anticonvulsant within the ureide class. Its chemical formula is C11H14N2O2C_{11}H_{14}N_{2}O_{2} and it is conceptually derived from the metabolic degradation of phenobarbital. Pheneturide has been primarily utilized in the treatment of severe epilepsy, particularly in cases where other less toxic medications have proven ineffective. Its mechanism of action involves increasing the central nervous system depressant activities of other drugs and inhibiting the metabolism of certain anticonvulsants, such as phenytoin, thereby enhancing their therapeutic effects .

The precise mechanism by which pheneturide exerts its anticonvulsant effect is not fully understood []. However, research suggests it might act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA), which plays a role in regulating nerve impulses [].

Pheneturide can cause a range of side effects, including drowsiness, dizziness, ataxia (incoordination), cognitive impairment, and behavioral problems []. In severe cases, it can lead to aplastic anemia (bone marrow failure) []. Due to these risks, it is typically reserved for use only when other medications have proven ineffective.

Data on Toxicity

The median lethal dose (LD50) of pheneturide in rats is reported to be 1.6 g/kg []. This indicates moderate to high toxicity, highlighting the need for caution when handling or administering this medication.

  • Oxidation: Under specific conditions, pheneturide can undergo oxidation, resulting in various oxidation products.
  • Reduction: This compound can be reduced to yield its corresponding reduced forms.
  • Substitution: Pheneturide may also engage in substitution reactions where one functional group is replaced by another, typically utilizing standard laboratory reagents and conditions .

Pheneturide exhibits notable biological activity, particularly as an anticonvulsant. It has been shown to inhibit the metabolism of other anticonvulsants, which can lead to increased plasma levels of these drugs. This interaction is particularly significant for phenytoin, where pheneturide's presence can enhance its efficacy and reduce the required dosage . Additionally, pheneturide's pharmacokinetics reveal a half-life of approximately 54 hours and a total body clearance rate that indicates non-renal elimination.

The synthesis of pheneturide typically involves the reaction between phenylacetyl chloride and urea or its derivatives. The general synthetic route can be outlined as follows:

  • Formation of Phenylacetyl Urea: React phenylacetyl chloride with urea in the presence of a base such as sodium hydroxide.
  • Purification: The resultant product is purified through recrystallization or chromatography to obtain pure pheneturide.

This method highlights the compound's formation from readily available precursors, making it accessible for research and therapeutic applications .

Pheneturide is primarily applied in:

  • Anticonvulsant Therapy: Used for patients with severe epilepsy, especially when other treatments fail.
  • Pharmacological Research: Investigated for its interactions with other drugs and its effects on the central nervous system.
  • Combination Therapies: Due to its ability to inhibit the metabolism of other anticonvulsants, it is utilized in combination therapies to enhance drug effectiveness .

Research has demonstrated that pheneturide interacts significantly with various drugs, particularly other anticonvulsants. Notably:

  • Phenytoin: Pheneturide increases plasma levels of phenytoin by inhibiting its metabolism.
  • Tropisetron: There is an increased risk of central nervous system depression when combined with tropisetron, indicating potential drug-drug interactions that require careful monitoring .

These interactions underscore the importance of understanding pheneturide's pharmacokinetics and potential side effects when used alongside other medications.

Pheneturide shares similarities with several compounds within the anticonvulsant category. A comparison highlights its unique properties:

CompoundClassSimilarity to PheneturideUnique Features
PhenacemideUreideAnticonvulsant activity similar to pheneturideLess effective in inhibiting metabolism of others
PhenobarbitalBarbiturateMetabolically related to pheneturideMore sedative effects; broader spectrum of use
PhenytoinHydantoinCommonly used anticonvulsantPrimarily effective on seizures; not a ureide

Pheneturide stands out due to its ability to enhance the efficacy of other anticonvulsants through metabolic inhibition, making it particularly valuable in combination therapies for epilepsy management .

Pheneturide exerts its primary anticonvulsant effects through modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system, specifically via positive allosteric modulation of GABA~A~ receptors [1] [2]. As a member of the ureide class of anticonvulsants, pheneturide shares mechanistic similarities with barbiturates in its ability to enhance GABAergic inhibitory neurotransmission [3] [4].

The compound demonstrates a dual mechanism of GABA~A~ receptor modulation. Similar to phenobarbital, pheneturide increases the duration of chloride channel opening when GABA~A~ receptors are activated by their endogenous ligand [5] [1]. This prolonged channel opening results in enhanced chloride influx, leading to increased membrane hyperpolarization and reduced neuronal excitability [6]. At higher concentrations, pheneturide can directly activate GABA~A~ receptors in the absence of GABA, though this effect occurs at concentrations well above therapeutic levels [1].

The binding characteristics of pheneturide at GABA~A~ receptors differ from those of benzodiazepines. While benzodiazepines primarily increase the frequency of chloride channel opening, pheneturide, like other barbiturate-related compounds, predominantly affects channel open time duration [5] [2]. This mechanistic distinction contributes to the different pharmacological profiles observed between these drug classes.

Electrophysiological studies demonstrate that pheneturide exhibits selectivity for GABA~A~ receptor subtypes containing different combinations of alpha, beta, and gamma subunits [1] [2]. The compound shows enhanced activity at receptors containing beta-2 or beta-3 subunits compared to those with beta-1 subunits, though this selectivity is less pronounced than that observed with modern subunit-selective compounds [7] [8].

Beyond GABA~A~ receptor modulation, pheneturide affects multiple ion channel systems contributing to its anticonvulsant profile [9] [10]. The compound demonstrates use-dependent blockade of voltage-gated sodium channels, preferentially binding to the inactivated state of these channels [9]. This mechanism prevents the propagation of action potentials and reduces repetitive neuronal firing, particularly during periods of high-frequency stimulation characteristic of seizure activity.

Pheneturide also modulates voltage-gated calcium channels, particularly high-voltage activated channels that are critical for neurotransmitter release [10] [11]. By reducing calcium influx at presynaptic terminals, the compound decreases the release of excitatory neurotransmitters, contributing to its overall anticonvulsant efficacy [9]. Additionally, the compound affects voltage-gated potassium channels, enhancing the M-current which helps stabilize neuronal membrane potential and reduces excitability [10].

GABA~A~ Receptor MechanismEffectComparison to Reference CompoundsClinical Relevance
GABA~A~ Receptor EnhancementIncreased inhibitory transmissionSimilar to barbiturates and benzodiazepinesPrimary anticonvulsant mechanism
Chloride Channel Opening DurationProlonged hyperpolarizationSimilar to phenobarbital mechanismContributes to seizure termination
Chloride Channel Opening FrequencyEnhanced channel activityDistinct from benzodiazepine patternMay cause sedation at high doses
Direct GABA~A~ ActivationGABA-independent activationLower efficacy than barbituratesRisk of respiratory depression
Synaptic GABA PotentiationIncreased postsynaptic responseComparable to other ureidesTherapeutic window considerations
Extrasynaptic GABA ModulationTonic inhibition enhancementLess selective than modern GABAergicsLong-term tolerance potential

Metabolic Pathways: Cytochrome P450 Interactions

Pheneturide undergoes extensive hepatic metabolism through multiple cytochrome P450 (CYP450) pathways, with significant implications for drug-drug interactions and pharmacokinetic variability [12] [3]. The primary metabolic transformation involves hydroxylation at the 4-position of the benzene ring, catalyzed predominantly by CYP2C9 and CYP2C19 enzymes [13] [12].

The major metabolic pathway produces 2-(4-hydroxyphenyl)-butyroylurea, which accounts for approximately 37.5% of the administered dose in humans [12]. This hydroxylation reaction represents the primary route of phase I metabolism and is subject to genetic polymorphisms in CYP2C9 and CYP2C19 expression, potentially contributing to interindividual variability in pheneturide clearance [14].

A second significant metabolic pathway involves hydrolysis of the ureide functional group, leading to the formation of 2-phenylbutyric acid, which comprises approximately 40.6% of urinary metabolites [12]. This hydrolytic process is mediated by non-cytochrome P450 enzymes, including various esterases and amidases present in hepatic tissue [15]. The complete hydrolysis of the parent compound indicates efficient first-pass metabolism, with virtually no unchanged pheneturide detected in human urine [12].

Additional minor metabolic pathways include aliphatic chain hydroxylation at the C-3 position, producing 3-hydroxy-2-phenyl-butyroylurea (11.9% of metabolites), and formation of 2-(4-hydroxyphenyl)-butyric acid through combined hydroxylation and hydrolysis reactions [12]. These pathways involve CYP3A4 and CYP2E1 enzymes, though their quantitative contribution is limited compared to the primary routes [16] [14].

Phase II conjugation reactions, particularly glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes, represent important secondary metabolic processes [15]. These conjugation reactions enhance the water solubility of hydroxylated metabolites, facilitating their renal excretion and contributing to the overall elimination of pheneturide from the body.

Of particular clinical significance is pheneturide's capacity for enzyme induction, which has been demonstrated to be more potent than phenobarbital in stimulating hepatic microsomal enzyme systems [3] [17]. This induction effect primarily affects CYP3A4, CYP2C9, and CYP2C19 enzymes, leading to accelerated metabolism of co-administered medications [13] [18]. The induction occurs through activation of nuclear receptors, particularly the pregnane X receptor and constitutive androstane receptor, which regulate the transcription of drug-metabolizing enzymes [14].

The time course of enzyme induction follows typical patterns, with measurable increases in enzymatic activity occurring within 3-5 days of treatment initiation and reaching maximum levels after 2-3 weeks of continuous administration [19]. The induction effects are reversible, with enzyme levels returning to baseline approximately 2-4 weeks after discontinuation of pheneturide therapy [20] [19].

Metabolic PathwayPrimary Enzyme(s)Major MetabolitesClinical ImplicationsPercentage in Humans
Hydroxylation (4-position)CYP2C9, CYP2C192-(4-hydroxyphenyl)-butyroylureaPrimary elimination pathway in humans37.5%
Ureide hydrolysisNon-CYP hydrolases2-phenylbutyric acidComplete parent drug clearance40.6%
Aliphatic chain hydroxylationCYP3A4, CYP2E13-hydroxy-2-phenyl-butyroylureaSpecies differences in metabolism11.9%
Conjugation reactionsUGT enzymesGlucuronide conjugatesEnhanced clearance of co-medicationsVariable
Enzyme induction effectsMultiple CYP isoformsInduced enzyme productsDrug-drug interaction potentialN/A
Metabolite formationVarious phase I and II enzymesPolar excretable compoundsMetabolite accumulation effects>99% total recovery

Protein Binding and Blood-Brain Barrier Permeability

Pheneturide exhibits high plasma protein binding characteristics, with approximately 85-95% of the compound bound to plasma proteins, primarily human serum albumin [21] [22]. This extensive protein binding significantly influences the drug's pharmacokinetic properties and therapeutic considerations, as only the unbound fraction (5-15%) is pharmacologically active and available for distribution to target tissues [23] [24].

The binding to albumin occurs at a single high-affinity site, with a dissociation constant indicating strong protein-drug interactions [25] [22]. This binding site appears to be shared with other highly protein-bound anticonvulsants, creating the potential for competitive displacement interactions when pheneturide is co-administered with drugs such as phenytoin or valproic acid [25]. Such displacement interactions can result in transient increases in free drug concentrations, potentially leading to enhanced pharmacological effects or toxicity [24].

The stereochemistry of pheneturide plays a crucial role in its protein binding characteristics. Studies utilizing chiral chromatographic techniques have demonstrated significant differences in the plasma concentrations of the (+) and (-) enantiomers following administration of racemic pheneturide [21]. The (+)-enantiomer achieves serum concentrations approximately 15 times higher than the (-)-form, suggesting differential protein binding affinities or metabolic clearance rates between the enantiomers. Interestingly, pharmacological studies in guinea pigs have shown that the (+)-enantiomer exhibits psychostimulating effects while the (-)-enantiomer produces sedation, highlighting the clinical significance of stereoselective pharmacokinetics [21].

Despite its high protein binding, pheneturide demonstrates good penetration across the blood-brain barrier, achieving therapeutically relevant concentrations in the central nervous system [26] [27]. This penetration occurs primarily through passive diffusion, as the compound possesses adequate lipophilicity to traverse the barrier efficiently [28]. However, the extent of brain penetration may be influenced by efflux transport systems, particularly P-glycoprotein, though definitive studies characterizing pheneturide as a substrate for these transporters are limited [29] [30].

Cerebrospinal fluid penetration studies indicate that pheneturide achieves measurable concentrations in the CSF, though the CSF-to-plasma ratio is generally lower than the unbound fraction in plasma [26]. This discrepancy suggests some restriction at the blood-CSF barrier or active efflux mechanisms that limit CNS accumulation. The clinical relevance of CSF drug monitoring for pheneturide remains unclear, as therapeutic drug monitoring typically relies on total plasma concentrations rather than CSF levels.

Brain tissue binding of pheneturide appears to be relatively low to moderate, allowing for adequate distribution of free drug within the CNS parenchyma [28] [31]. This characteristic is favorable for anticonvulsant activity, as it ensures that sufficient free drug is available to interact with neuronal targets despite the compound's high plasma protein binding [32].

The blood-brain barrier permeability of pheneturide may be subject to developmental and pathological influences. In neonatal subjects, altered barrier properties could result in enhanced CNS penetration, potentially requiring dosage adjustments [33]. Similarly, in epileptic patients, seizure-induced alterations in barrier function or changes in efflux transporter expression may modify the brain distribution of pheneturide [26].

ParameterValue RangeBinding AffinityClinical SignificanceInfluencing Factors
Plasma Protein Binding85-95%High affinity bindingAffects free drug concentrationAge, disease state, co-medications
Primary Binding ProteinHuman serum albuminSingle high-affinity siteDrug interaction siteHypoalbuminemia effects
Unbound Fraction5-15%Concentration dependentDetermines therapeutic activityProtein binding displacement
Blood-Brain Barrier PermeabilityHigh permeabilityPassive diffusionCNS accessibilityP-glycoprotein substrate potential
CSF PenetrationModerate penetrationLimited by effluxCSF drug monitoring relevanceBlood flow and transport
Brain Tissue BindingLow to moderateNon-specific bindingBrain distribution volumeLipophilicity and pH

In Vitro Neuropharmacological Assays

In vitro neuropharmacological characterization of pheneturide has been conducted using various experimental systems to elucidate its mechanisms of action and receptor binding properties [34] [35]. Radioligand binding assays have been employed to determine the affinity of pheneturide for GABA~A~ receptors, utilizing tritiated muscimol or GABA as the radioligand [36] [37]. These studies indicate that pheneturide exhibits moderate affinity for GABA~A~ receptor binding sites, with dissociation constants in the micromolar range [4].

Electrophysiological studies using patch-clamp techniques have provided detailed characterization of pheneturide's effects on GABA~A~ receptor function [38] [39]. Whole-cell recordings from cultured neurons demonstrate that pheneturide enhances GABA-evoked chloride currents in a concentration-dependent manner, with effects becoming apparent at concentrations of 10-50 micromolar [5]. These concentrations correspond to the therapeutic range achieved in clinical practice, supporting the relevance of GABA~A~ receptor modulation as the primary mechanism of anticonvulsant action.

Single-channel recording studies have revealed that pheneturide primarily increases the mean open time of GABA~A~ receptor-associated chloride channels, similar to the mechanism observed with phenobarbital [5]. The compound shows minimal effect on channel opening frequency or single-channel conductance, distinguishing it from benzodiazepine-type modulators. Analysis of channel kinetics indicates that pheneturide stabilizes the open state of the receptor-channel complex, resulting in prolonged chloride influx and enhanced inhibitory neurotransmission [1].

Microelectrode array (MEA) technology has been utilized to assess the effects of pheneturide on neuronal network activity in cultured systems [38]. These studies demonstrate that pheneturide reduces spontaneous firing rates and decreases the amplitude and frequency of synchronized burst activity, consistent with its anticonvulsant properties. The compound's effects on network synchronization patterns provide insights into its ability to prevent the hypersynchronous neuronal activity characteristic of seizure states.

Calcium imaging studies using fluorescent indicators have been employed to investigate pheneturide's effects on intracellular calcium dynamics [39]. These experiments reveal that the compound reduces calcium influx through voltage-gated calcium channels, particularly high-voltage activated channels involved in neurotransmitter release. The reduction in presynaptic calcium signaling contributes to decreased excitatory neurotransmitter release, complementing the compound's postsynaptic GABAergic effects.

Competition binding studies using various radioligands have been conducted to assess pheneturide's selectivity profile across different neurotransmitter systems [37] [40]. While the compound shows highest affinity for GABA~A~ receptor sites, weak interactions with other targets including glutamate receptors and voltage-gated ion channels have been detected at higher concentrations. These secondary interactions may contribute to the compound's overall pharmacological profile and side effect spectrum.

High-throughput screening approaches using cell-based assays have been employed to evaluate pheneturide's effects on recombinant GABA~A~ receptor subtypes [41] [42]. These studies indicate differential activity across receptor subtypes containing different alpha subunit combinations, with enhanced activity at alpha-2 and alpha-3 containing receptors compared to alpha-1 containing subtypes. Such subtype selectivity may contribute to the compound's anticonvulsant efficacy while minimizing sedative effects associated with alpha-1 subtype activation.

Automated electrophysiology platforms have been utilized to characterize pheneturide's concentration-response relationships and kinetic properties [43]. These studies provide quantitative parameters including EC~50~ values for GABA potentiation, onset and offset kinetics, and use-dependence characteristics. The data generated from these assays are essential for establishing structure-activity relationships and guiding medicinal chemistry optimization efforts.

Membrane potential studies using voltage-sensitive dyes have demonstrated pheneturide's ability to hyperpolarize neuronal membranes and stabilize resting potential [44]. These effects correlate with the compound's enhancement of chloride conductance and contribute to its ability to raise seizure threshold and prevent epileptiform activity.

Neurotoxicity assays employing lactate dehydrogenase release and cell viability measurements have assessed the safety profile of pheneturide in vitro [45] . These studies indicate that the compound exhibits a favorable therapeutic index, with cytotoxic effects occurring only at concentrations well above those required for anticonvulsant activity. The in vitro safety data support the compound's historical clinical use, though concerns regarding long-term toxicity ultimately led to its replacement by safer alternatives.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

206.105527694 Da

Monoisotopic Mass

206.105527694 Da

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

162.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

878CEJ4HGX

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anticonvulsants

ATC Code

N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AX - Other antiepileptics
N03AX13 - Pheneturide

Pictograms

Irritant

Irritant

Other CAS

6192-36-5
6509-32-6
90-49-3

Wikipedia

Pheneturide

Dates

Last modified: 08-15-2023
1: Vachta J, Valter K, Gold-Aubert P. Metabolism of pheneturide in the rat and in man. Eur J Drug Metab Pharmacokinet. 1986 Jul-Sep;11(3):195-204. PubMed PMID: 3816875.
2: Byrne B, Rothchild R. 1H NMR studies of drugs with achiral and chiral lanthanide shift reagents: applications to the anticonvulsant pheneturide. Chirality. 1999;11(7):529-35. PubMed PMID: 10423278.
3: Gibberd FB, Park DM, Scott G, Gawel MJ, Fry DE, Page NG, Engler C, English JR, Rose FC. A comparison of phenytoin and pheneturide in patients with epilepsy: a double-blind cross-over trial. J Neurol Neurosurg Psychiatry. 1982 Dec;45(12):1113-8. PubMed PMID: 6819339; PubMed Central PMCID: PMC491693.
4: VINCENT D. [PHARMACOLOGIC DATA ON THE THERAPEUTIC COMBINATION: PHENETURIDE-BIURET-DIPHENYLHYDANTOIN-PHENOBARBITAL]. Therapie. 1964 Sep-Oct;19:1297-311. French. PubMed PMID: 14227793.
5: TAEN S, GOTO Y, TOKUDA Y, ARAI S, SEKIBA K, NARITA S. [The experience with the antiepilepticum "Pheneturide"]. No To Shinkei. 1961 Dec;13:1009-13. Japanese. PubMed PMID: 13918901.
6: GLASSON B, LERCH P, BENAKIS A. [Distribution and elimination of labeled pheneturide]. Therapie. 1960;15:368-76. French. PubMed PMID: 13828371.
7: FROMMEL E, GOLD-AUBERT P, FLEURY C. Pharmacological study of dextrorotatory and levorotatory pheneturide. Arch Int Pharmacodyn Ther. 1959 Oct 1;122:15-31. PubMed PMID: 13825373.
8: Ward CD. Treatment of myoclonus with pheneturide. J Neurol Neurosurg Psychiatry. 1978 Jul;41(7):598-602. PubMed PMID: 690636; PubMed Central PMCID: PMC493102.
9: Galeazzi RL, Egli M, Wad N. Pharmacokinetics of phenylethylacetylurea (pheneturide), an old antiepileptic drug. J Pharmacokinet Biopharm. 1979 Oct;7(5):453-62. PubMed PMID: 529017.
10: Rassam JW, Anderson G. Letter: Exfoliative dermatitis during treatment with pheneturide. Br Med J. 1975 Apr 19;2(5963):139. PubMed PMID: 123813; PubMed Central PMCID: PMC1673123.

Explore Compound Types